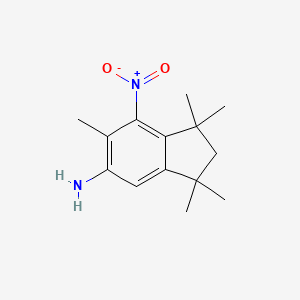

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics of the compound . For instance, the first paper discusses a series of 3-phenyl-1-indanamines and their potential antidepressant activity, as well as their ability to inhibit the uptake of dopamine, norepinephrine, and serotonin . This suggests that the compound of interest may also interact with neurotransmitter systems and could have central nervous system activity.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-diamine containing indolines and tetrahydroquinolines, is described in the second paper, which employs a reductive nitro-Mannich reaction followed by palladium-catalyzed cyclization . Although the exact synthesis of this compound is not detailed, similar synthetic strategies involving nitro compounds and reductive steps could potentially be applied to its synthesis.

Molecular Structure Analysis

The third paper discusses the inactivation of GABA aminotransferase by 3-nitro-1-propanamine, a structural analog of GABA . This highlights the importance of nitro groups in biological activity and their potential role in the molecular structure of this compound in interacting with biological targets.

Chemical Reactions Analysis

The fourth paper describes the synthesis of N,N,1,1-tetramethyl-isobenzofuranamines, which involves reductive methylation of nitro groups . This indicates that nitro groups in compounds similar to this compound can undergo chemical transformations, which could be relevant for understanding its reactivity.

Physical and Chemical Properties Analysis

The fifth paper provides insights into the spectral properties and isomerism of nitroenamines . It discusses the existence of these compounds in different isomeric forms and how intramolecular hydrogen bonding can influence their physical and chemical properties. This information could be extrapolated to predict the behavior of this compound under various conditions.

Propriétés

IUPAC Name |

1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPLYVYORHREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280439 |

Source

|

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255393-53-4 |

Source

|

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

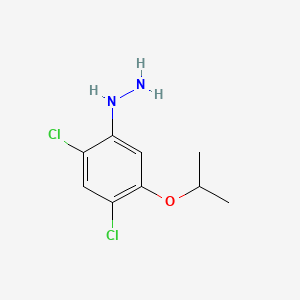

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

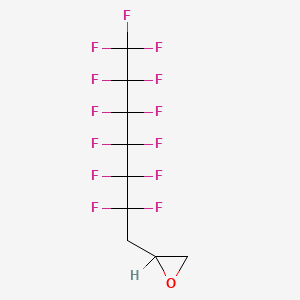

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)